
1,3,5-Tris(4-chlorophenyl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-三(4-氯苯基)咪唑烷-2,4-二酮是一种杂环化合物,属于咪唑烷-2,4-二酮家族。 这类化合物因其显著的生物活性而闻名,并因其药理特性,包括抗菌、抗惊厥和抗炎作用而得到广泛研究 .
准备方法
合成路线和反应条件
1,3,5-三(4-氯苯基)咪唑烷-2,4-二酮可以通过一个多步骤过程合成,该过程涉及三醛与碳酸铵和氰化钾在乙醇中的缩合。 反应混合物在 50-70°C 的温度下搅拌回流 24-48 小时 .
工业生产方法
该化合物的工业生产通常涉及类似的合成路线,但规模更大,反应条件优化,以确保高产率和纯度。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
1,3,5-三(4-氯苯基)咪唑烷-2,4-二酮会发生各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂(如过氧化氢或高锰酸钾)进行氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂)进行。
取代: 该化合物可以发生亲核取代反应,尤其是在氯苯基基团上。
常用试剂和条件
氧化: 酸性介质中的过氧化氢。
还原: 无水乙醚中的氢化铝锂。
取代: 在碱的存在下,胺或硫醇等亲核试剂。
主要生成产物
氧化: 形成具有氧化侧链的相应咪唑烷-2,4-二酮衍生物。
还原: 形成还原的咪唑烷-2,4-二酮衍生物。
取代: 形成具有各种官能团的取代的咪唑烷-2,4-二酮衍生物。
科学研究应用
1,3,5-三(4-氯苯基)咪唑烷-2,4-二酮在科学研究中有广泛的应用:
化学: 用作合成更复杂杂环化合物的构建块。
生物学: 研究其作为抗菌剂和抗惊厥剂的潜力.
医学: 研究其抗炎和抗肿瘤特性。
工业: 用于开发具有特定化学性质的新材料。
作用机制
1,3,5-三(4-氯苯基)咪唑烷-2,4-二酮的作用机制涉及其与特定分子靶点和途径的相互作用:
抗菌活性: 该化合物与细菌蛋白结合,抑制其功能并导致细菌细胞死亡.
抗惊厥活性: 它与电压门控钠通道相互作用,稳定失活状态并防止神经元过度放电.
相似化合物的比较
1,3,5-三(4-氯苯基)咪唑烷-2,4-二酮可以与其他咪唑烷-2,4-二酮衍生物进行比较:
类似化合物: 噻唑烷-2,4-二酮,5,5-二甲基乙内酰脲.
独特性: 与其他衍生物相比,三个氯苯基基团的存在增强了其生物活性及特异性。
属性
分子式 |
C21H13Cl3N2O2 |
|---|---|
分子量 |
431.7 g/mol |
IUPAC 名称 |
1,3,4-tris(4-chlorophenyl)-5-hydroxyimidazol-2-one |
InChI |
InChI=1S/C21H13Cl3N2O2/c22-14-3-1-13(2-4-14)19-20(27)26(18-11-7-16(24)8-12-18)21(28)25(19)17-9-5-15(23)6-10-17/h1-12,27H |
InChI 键 |
FXRARDZLGGDTOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(N(C(=O)N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



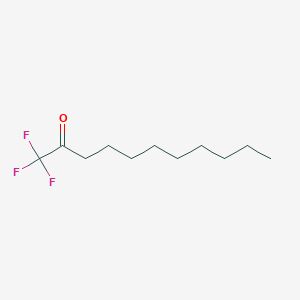
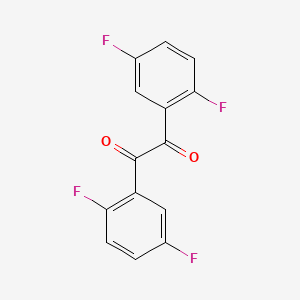
![3-(2-Amino-ethyl)-5-imino-[1,4]oxazepane](/img/structure/B10839732.png)
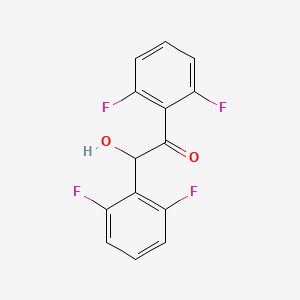
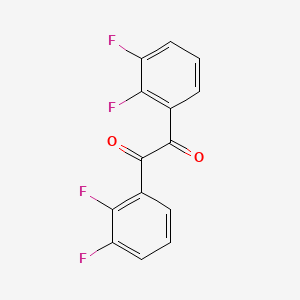
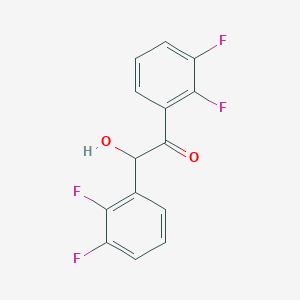
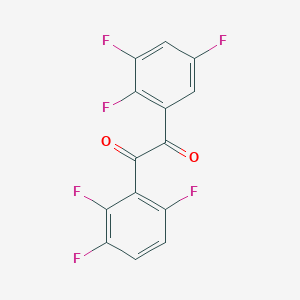
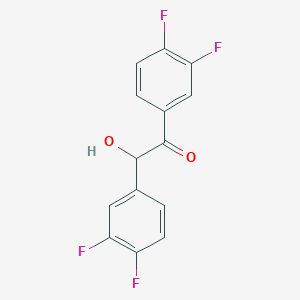
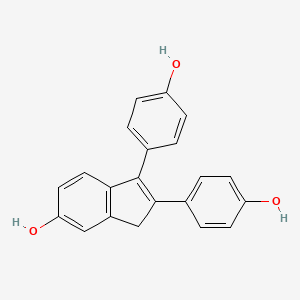
![3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol](/img/structure/B10839771.png)



